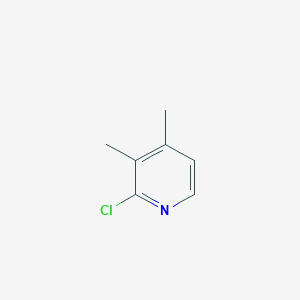

2-Chloro-3,4-dimethylpyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULJNAYJIWKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500791 | |

| Record name | 2-Chloro-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-11-9 | |

| Record name | 2-Chloro-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-3,4-dimethylpyridine

Foreword: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern pharmaceutical and materials science, the strategic selection of foundational scaffolds is paramount. 2-Chloro-3,4-dimethylpyridine (C₇H₈ClN) emerges as a pivotal building block, a versatile intermediate whose structural integrity is the bedrock of complex molecular architectures. Its significance is particularly noted in the synthesis of biologically active compounds, where the specific arrangement of its chloro and methyl substituents on the pyridine core dictates reactivity and ultimately, the therapeutic efficacy of the final product.[1][2] For researchers and drug development professionals, a comprehensive understanding of its structural analysis is not merely an academic exercise but a critical component of quality control, reaction optimization, and rational molecular design.

This guide eschews a rigid, templated approach. Instead, it presents a logical, field-proven workflow for the comprehensive structural characterization of this compound, from initial synthesis confirmation to unambiguous three-dimensional elucidation. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them, ensuring a self-validating system of analysis.

Chapter 1: Core Physicochemical Properties and Safety Mandates

Before any analytical procedure, a thorough understanding of the compound's fundamental properties and safety requirements is essential.

Data Summary

All personnel must review the Safety Data Sheet (SDS) before handling.[3][4] The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[5] Handling should occur in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 72093-11-9 | [1][5] |

| Molecular Formula | C₇H₈ClN | [5] |

| Molecular Weight | 141.60 g/mol | [1][5] |

| Canonical SMILES | CC1=C(C(=NC=C1)Cl)C | [5] |

| InChIKey | HYULJNAYJIWKQA-UHFFFAOYSA-N | [5] |

Synthesis Context: The Analytical Starting Point

The most common route to this compound involves the deoxygenative chlorination of 3,4-dimethylpyridine-N-oxide, typically using a reagent like phosphorus oxychloride (POCl₃).[1] This context is vital for the analyst, as it informs the potential impurity profile, which may include unreacted starting material or regioisomeric byproducts.

Caption: Common synthesis pathway for this compound.

Chapter 2: The Analytical Workflow: An Integrated Approach

A robust structural analysis is a multi-step process where techniques are used synergistically to build a complete and unambiguous picture of the molecule.

Caption: Integrated workflow for the structural analysis of this compound.

Chapter 3: Foundational Analysis: Mass Spectrometry and Purity

The first questions an analyst must answer are "Did the reaction work?" and "Is the sample pure?". Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse technique for this initial assessment.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the crude or purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) into the GC inlet.

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10-20°C/min to 250°C.

-

MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.

Data Interpretation: Causality and Validation

-

Chromatogram (GC): The retention time of the major peak provides a benchmark for purity. The appearance of other peaks may indicate starting material, solvent, or byproducts.

-

Mass Spectrum (MS): The key is to identify the molecular ion peak (M⁺). For this compound, the spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom. The M⁺ peak will appear at m/z 141, and the M+2 peak (due to the ³⁷Cl isotope) will appear at m/z 143 with an intensity approximately one-third of the M⁺ peak. This isotopic signature is a crucial, self-validating piece of evidence for the presence of chlorine.[6]

Chapter 4: Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule in solution.[7][8][9] For this compound, a combination of 1D and 2D NMR experiments provides irrefutable proof of structure.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum gives the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting).

Protocol:

-

Solvent: Chloroform-d (CDCl₃) is a standard choice.

-

Concentration: 5-10 mg in ~0.6 mL of solvent.

-

Acquisition: A standard proton experiment on a 300-500 MHz spectrometer is sufficient.

Data Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.1-8.3 | Doublet (d) | 1H | H-6 | The proton adjacent to the nitrogen is significantly deshielded. It is split by H-5. |

| ~ 7.0-7.2 | Doublet (d) | 1H | H-5 | Coupled to H-6. Shielded relative to H-6. |

| ~ 2.4 | Singlet (s) | 3H | 4-CH₃ | Aromatic methyl group. |

| ~ 2.2 | Singlet (s) | 3H | 3-CH₃ | Aromatic methyl group, slightly shielded relative to the 4-methyl. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.

Protocol:

-

Acquisition: A standard carbon experiment followed by DEPT-135 and DEPT-90 pulses.

Data Interpretation:

| Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |

|---|---|---|---|

| ~ 150-155 | Quaternary (C) | C-2 | Carbon bearing the electronegative chlorine atom is highly deshielded. |

| ~ 148-152 | CH | C-6 | Aromatic CH adjacent to nitrogen. |

| ~ 145-148 | Quaternary (C) | C-4 | Quaternary carbon in the aromatic ring. |

| ~ 130-135 | Quaternary (C) | C-3 | Quaternary carbon in the aromatic ring. |

| ~ 125-128 | CH | C-5 | Aromatic CH. |

| ~ 20 | CH₃ | 4-CH₃ | Typical aromatic methyl carbon. |

| ~ 15 | CH₃ | 3-CH₃ | Typical aromatic methyl carbon. |

2D NMR: Connecting the Dots

While 1D NMR provides a strong hypothesis, 2D NMR confirms it. For this molecule, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most informative. It shows correlations between protons and carbons that are 2-3 bonds away, definitively placing the substituents.

Caption: Key expected HMBC correlations for unambiguous structural assignment.

Interpretation of Key Correlations:

-

The protons of the 3-CH₃ group will show correlations to C-2 and C-4.

-

The protons of the 4-CH₃ group will show correlations to C-3 and C-5.

-

The H-5 proton will show correlations to C-3 and C-4.

-

The H-6 proton will show correlations to C-2 and C-5. These correlations create an interlocking web of evidence that makes any other isomeric arrangement impossible.

Chapter 5: Absolute Confirmation: X-Ray Crystallography

For definitive, unambiguous proof of molecular structure, single-crystal X-ray crystallography is the gold standard.[10][11] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.[12]

Experimental Workflow

-

Crystallization (The Bottleneck): Obtaining a single, high-quality crystal is the most challenging step.[10][12] This is typically achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: The crystal is mounted and placed in a beam of monochromatic X-rays. The resulting diffraction pattern of reflections is collected by a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined. This model is then refined to best fit the experimental data.[11]

Information Gained

Beyond simple connectivity, crystallography provides:

-

Precise Bond Lengths and Angles: Confirming the geometry of the pyridine ring and its substituents.

-

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, which can be influenced by weak hydrogen bonds or π-stacking.[1]

-

Absolute Stereochemistry: While not applicable to this achiral molecule, it is a key strength of the technique for chiral compounds.[12]

References

-

This compound | C7H8ClN | CID 12508373 - PubChem. [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. [Link]

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka.

-

Organic Syntheses Procedure. [Link]

-

Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing). [Link]

-

2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378 - PubChem. [Link]

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P

-

The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis and Structural Characterization of Pyridine-based Mn(III), Fe(III), and Co(III) Complexes as SOD Mimics and BSA Binding Studies | Request PDF - ResearchGate. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P

-

X-ray crystallography - Wikipedia. [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]

-

x Ray crystallography - PMC - PubMed Central - NIH. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. [Link]

-

X-ray crystallography of compound 2 h. (a) Plot showing the atomic... - ResearchGate. [Link]

-

Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity - NIH. [Link]

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR] - SpectraBase. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

Reactions of K2PtCl4 with pyridine derivatives in dimethylformamide and synthesis of potassium trichloro(pyridine)platinum(II) - ResearchGate. [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] - YouTube. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H8ClN | CID 12508373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3,4-dimethylpyridine chemical properties and reactivity

An In-depth Technical Guide to 2-Chloro-3,4-dimethylpyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, it delves into the compound's core chemical properties, reactivity, synthesis, and significant applications, with a focus on the causality behind its chemical behavior and practical experimental protocols.

Core Compound Identity and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a chlorine atom at the C2 position and methyl groups at the C3 and C4 positions. This specific arrangement of substituents dictates its electronic properties and steric environment, making it a valuable and reactive building block in organic synthesis.

IUPAC Name: this compound[1] CAS Number: 72093-11-9[1][2] Molecular Formula: C₇H₈ClN[1][2] InChI Key: HYULJNAYJIWKQA-UHFFFAOYSA-N[1]

The fundamental properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 141.60 g/mol | [1][2] |

| Monoisotopic Mass | 141.0345270 Da | [1][3] |

| Physical State | Solid | [4] |

| Appearance | White to Off-White Powder | [4] |

| XLogP3 | 2.5 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Note: Physical properties such as melting and boiling points are not consistently reported across public databases and should be determined empirically for specific batches.

Synthesis of this compound: A Mechanistic Approach

The most established and efficient route to this compound involves the chlorination of the corresponding N-oxide precursor, 3,4-dimethylpyridine-N-oxide. This transformation leverages the activation of the pyridine ring by the N-oxide functionality.

Mechanism: N-Oxide Activation and Chlorination

The reaction typically employs phosphorus oxychloride (POCl₃), which serves as both an activating agent and the chloride source.[2] The mechanism proceeds through several well-defined steps:

-

Activation of the N-oxide: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive adduct, which sets up an excellent leaving group.[2]

-

Nucleophilic Attack: The formation of this adduct renders the C2 and C6 positions of the pyridine ring highly electrophilic. A chloride ion (from POCl₃ or another source) then attacks the C2 position.[2] This attack transiently breaks the ring's aromaticity, forming a dihydropyridine intermediate.[2]

-

Rearomatization and Product Formation: The intermediate collapses, eliminating the activated oxygen-phosphorus moiety and restoring the aromaticity of the pyridine ring to yield the final this compound product. The regioselectivity for the C2 position is a key feature of this reaction.[2]

Caption: Synthesis of this compound via N-Oxide Activation.

Experimental Protocol: Chlorination of 3,4-Dimethylpyridine-N-Oxide

This protocol is a representative example based on general procedures for similar substrates and should be adapted and optimized.

-

Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3,4-dimethylpyridine-N-oxide (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is ~8-9. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.

Chemical Reactivity: A Tale of Two Sites

The reactivity of this compound is dominated by the chlorine atom at the C2 position, which is activated for nucleophilic displacement. The methyl groups at C3 and C4 also exert a significant electronic and steric influence on the molecule's reactivity.[2]

A. Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is nucleophilic aromatic substitution (SNAr), where the chlorine atom acts as a leaving group. The electron-withdrawing nature of the ring nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction, particularly at the C2 and C4 positions.[6]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Common SNAr Transformations:

-

Amination: Reaction with primary or secondary amines, often in the presence of a base, yields 2-amino-3,4-dimethylpyridine derivatives. This is a fundamental transformation for introducing nitrogen-containing functional groups.

-

Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides provides the corresponding 2-alkoxy or 2-hydroxy derivatives.

-

Thiolation: Reaction with thiolates (e.g., sodium thiomethoxide) is an effective method for synthesizing 2-thioether-substituted pyridines.[2]

B. Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods allow this compound to serve as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the synthesis of 2-aryl or 2-vinyl-3,4-dimethylpyridines.[7][8]

-

Buchwald-Hartwig Amination: A palladium-catalyzed method for C-N bond formation that is often more general and milder than traditional SNAr amination.

-

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne to produce 2-alkynylpyridines.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This is a general procedure and requires optimization for specific substrates.[8]

-

Preparation: To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand like PPh₃ (0.15 eq), and a base such as Na₂CO₃ (3.0 eq).[8]

-

Solvent Addition: Flush the vial with an inert gas (N₂ or Ar). Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., DME/H₂O 10:1), to create a ~0.1 M solution.[8]

-

Reaction: Seal the vial and heat the mixture to 75-100 °C with vigorous stirring for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-aryl-3,4-dimethylpyridine.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable intermediate in several fields.

-

Pharmaceuticals: It serves as a crucial building block for complex, biologically active molecules. For instance, related chlorinated pyridine structures are integral to the synthesis of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal conditions.[2] Its ability to undergo predictable substitutions allows for the systematic construction of compound libraries for drug discovery programs.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of novel herbicides and fungicides, where the pyridine scaffold is a common feature.

-

Materials Science: The pyridine moiety can be incorporated into polymer backbones or as pendant groups to modulate properties like thermal stability, conductivity, or metal-coordinating ability.[2]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

GHS Hazard Classification: [1]

-

H318: Causes serious eye damage.[1]

| Precautionary Measure | Guideline |

| Engineering Controls | Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[10][11] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][11] |

| Handling | Avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols.[10] Do not eat, drink, or smoke in the handling area.[9][11] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10][12] Keep away from incompatible materials such as strong oxidizing agents.[13] |

| Disposal | Dispose of waste in a designated hazardous waste container in accordance with local, state, and federal regulations.[10][11] |

References

- This compound | 72093-11-9 | Benchchem. (n.d.).

- This compound SDS, 72093-11-9 Safety Data Sheets - ECHEMI. (2019, July 15).

- This compound | C7H8ClN | CID 12508373 - PubChem. (n.d.).

- 2-Chloro-3-Methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).

- Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine - Benchchem. (n.d.).

- This compound | 72093-11-9 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds - Benchchem. (n.d.).

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- This compound | 72093-11-9 - ChemicalBook. (n.d.).

- 2-Chloro-3,5-dimethylpyridine - Chem-Impex. (n.d.).

- 2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378 - PubChem. (n.d.).

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents. (n.d.).

- Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? - ResearchGate. (2019, July 22).

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).

- This compound (C7H8ClN) - PubChemLite. (n.d.).

- 2-Chloro-3,6-dimethylpyridine - Apollo Scientific. (2022, May 18).

- This compound | 72093-11-9 | XCA09311 - Biosynth. (n.d.).

- 72093-12-0 | MFCD12400986 | 2-Chloro-3,5-dimethylpyridine - A2B Chem. (n.d.).

- US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents. (n.d.).

- 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer - Cion Pharma. (n.d.).

- Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77. (n.d.).

- Nucleophilic substitution of pyridine - YouTube. (2017, August 7).

- 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem. (n.d.).

- Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2017). Organic Letters, 19, 3691-3694.

- Reactions of K2PtCl4 with pyridine derivatives in dimethylformamide and synthesis of potassium trichloro(pyridine)platinum(II) - ResearchGate. (2025, August 6).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.).

- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH. (n.d.).

- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).

- 2,4-Dimethylpyridine ≥98%, FG - Sigma-Aldrich. (n.d.).

- Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF - ResearchGate. (2025, August 10).

- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- On the reactions of acid chlorides and acid anhydrides with the lithium compounds of 2-methylpyridine and 2,6-dimethylpyridine - ResearchGate. (2025, August 6).

Sources

- 1. This compound | C7H8ClN | CID 12508373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 4. cionpharma.com [cionpharma.com]

- 5. a2bchem.com [a2bchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-Chloro-3,4-dimethylpyridine: A Technical Overview

Despite a comprehensive search of available scientific databases and chemical supplier information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Chloro-3,4-dimethylpyridine is not publicly available at this time. This technical guide will, therefore, provide a foundational understanding of the expected spectral characteristics of this compound based on established principles of spectroscopy and data from analogous structures. This guide is intended to serve as a predictive framework for researchers, scientists, and drug development professionals who may be working with this molecule.

Introduction to this compound

This compound (C₇H₈ClN), with a molecular weight of 141.60 g/mol and CAS number 72093-11-9, is a substituted pyridine derivative.[1][2] Such halogenated and alkylated pyridines are significant intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of the chloro and methyl groups on the pyridine ring dictates its reactivity and physicochemical properties. Spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, ensuring its purity and confirming its structure in various chemical transformations.

Predicted Spectroscopic Data and Interpretation

While experimental spectra are not available, we can predict the key features based on the electronic and structural properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the two methyl groups.

-

Aromatic Protons (H-5 and H-6): The pyridine ring contains two vicinal protons at the 5- and 6-positions. These would appear as two distinct doublets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom and the chlorine at the 2-position will deshield these protons. The proton at C-6, being adjacent to the nitrogen, is expected to resonate at a lower field (higher ppm) than the proton at C-5. The coupling constant (³JHH) between these two protons would be in the typical range for ortho-coupling in a pyridine ring (around 5-6 Hz).

-

Methyl Protons (3-CH₃ and 4-CH₃): The two methyl groups are in different chemical environments and should, therefore, appear as two separate singlets in the upfield region of the spectrum (typically δ 2.0-2.5 ppm). The methyl group at the 3-position is adjacent to the electron-withdrawing chloro group, which might cause a slight downfield shift compared to the methyl group at the 4-position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.0 - 8.3 | Doublet (d) | ~5-6 |

| H-5 | ~7.0 - 7.3 | Doublet (d) | ~5-6 |

| 4-CH₃ | ~2.2 - 2.4 | Singlet (s) | - |

| 3-CH₃ | ~2.3 - 2.5 | Singlet (s) | - |

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the downfield region (typically δ 120-160 ppm). The carbon atom attached to the chlorine (C-2) will be significantly deshielded. The quaternary carbons (C-3 and C-4) will also have characteristic chemical shifts influenced by the attached methyl groups and their position relative to the nitrogen and chlorine atoms. The protonated carbons (C-5 and C-6) will have chemical shifts influenced by the substituents.

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum (typically δ 15-25 ppm). Similar to the proton signals, their chemical shifts will be slightly different due to their distinct electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-4 | ~145 - 150 |

| C-6 | ~148 - 152 |

| C-3 | ~130 - 135 |

| C-5 | ~120 - 125 |

| 4-CH₃ | ~18 - 22 |

| 3-CH₃ | ~15 - 19 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

-

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic and methyl protons will be present in the fingerprint region (below 1400 cm⁻¹).

-

C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the 800-600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1400 | Pyridine Ring (C=C, C=N) Stretch |

| 1470 - 1350 | CH₃ Bending |

| 800 - 600 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum of this compound will exhibit a molecular ion peak. Due to the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units.[3] The peak at m/z 141 (for C₇H₈³⁵ClN) will be approximately three times more intense than the peak at m/z 143 (for C₇H₈³⁷ClN).

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of a chlorine radical (Cl•) to give a fragment at m/z 106. Subsequent loss of a methyl radical (CH₃•) from this fragment would lead to a peak at m/z 91. Other fragmentations, such as the loss of a methyl radical from the molecular ion, are also possible.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 141/143 | [C₇H₈ClN]⁺ | Molecular ion peak with a ~3:1 intensity ratio. |

| 106 | [C₇H₈N]⁺ | Loss of Cl• from the molecular ion. |

| 126/128 | [C₆H₅ClN]⁺ | Loss of CH₃• from the molecular ion. |

| 91 | [C₆H₅N]⁺ | Loss of CH₃• from the [M-Cl]⁺ fragment. |

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard experimental procedures would be employed:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT sequence) is standard.

-

Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet or a Nujol mull can be prepared. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) can be used. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the sample.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum.

Conclusion

While the definitive experimental spectroscopic data for this compound remains to be published, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The anticipated spectral features are based on the fundamental principles of spectroscopy and the known effects of chloro and methyl substituents on the pyridine ring. Researchers working with this compound can use this guide to anticipate the results of their analytical characterization and to aid in the interpretation of their experimental data once it is acquired.

References

Sources

2-Chloro-3,4-dimethylpyridine: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic and medicinal chemistry, the strategic use of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, pyridine derivatives stand out for their prevalence in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth exploration of 2-Chloro-3,4-dimethylpyridine, a highly valuable and versatile building block. We will delve into its synthesis, physicochemical properties, and critically, its reactivity profile. This guide will focus on its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction and Physicochemical Profile

This compound is a substituted pyridine carrying a reactive chlorine atom at the C2 position, which is activated by the ring nitrogen. This strategic placement makes it an excellent electrophile for a variety of synthetic transformations. The methyl groups at the C3 and C4 positions provide steric and electronic modulation, influencing the molecule's reactivity and the properties of its derivatives.[1] Its utility is particularly pronounced in the synthesis of biologically active compounds where the dimethylpyridine core is a key pharmacophore.[1][2]

Physicochemical Data

A summary of the key properties of this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 72093-11-9 | [1][3] |

| Molecular Formula | C₇H₈ClN | [1][3] |

| Molecular Weight | 141.60 g/mol | [1][3] |

| Appearance | Solid | [4] |

| IUPAC Name | This compound | [3] |

| InChI Key | HYULJNAYJIWKQA-UHFFFAOYSA-N | [1] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[5][6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Synthesis of this compound

The most common and efficient synthesis of this compound does not proceed via direct chlorination of 3,4-dimethylpyridine, but rather through the activation of its corresponding N-oxide. This deoxygenative chlorination is a well-established and reliable method in pyridine chemistry.[1]

Mechanism of Synthesis

The reaction proceeds via a two-step mechanism involving activation of the 3,4-dimethylpyridine-N-oxide with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

Activation of the N-oxide: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive adduct. This step is crucial as it transforms the N-oxide into an excellent leaving group.[1]

-

Nucleophilic Attack by Chloride: The formation of the adduct renders the C2 and C6 positions of the pyridine ring highly electrophilic. A chloride ion (from POCl₃) then attacks the C2 position in an addition-elimination sequence, leading to the formation of this compound and a phosphate byproduct. The regioselectivity for the C2 position is a key feature of this reaction.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Deoxygenative Chlorination

Disclaimer: This protocol is a representative example based on established chemical principles.[1] Researchers should adapt it based on their specific lab conditions and scale, always performing a thorough risk assessment beforehand.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), place 3,4-dimethylpyridine-N-oxide (1.0 eq).

-

Reagent Addition: Cool the flask in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-100 °C. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃ and should be performed in a fume hood due to the evolution of HCl gas.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a solid base like sodium carbonate or a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Reactions and Transformations

The synthetic power of this compound lies in the reactivity of its C2-chloro substituent. This section details its most important transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.[7] This allows for the direct displacement of the chloride by a wide range of nucleophiles, a fundamental strategy for building molecular complexity.[1]

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[8] This intermediate is stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative nitrogen atom.[7] Aromaticity is then restored by the expulsion of the chloride leaving group.[9]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of a 2-Amino-3,4-dimethylpyridine Derivative

-

Setup: To a sealable reaction vessel, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane.

-

Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), to act as an HCl scavenger.

-

Reaction: Seal the vessel and heat the mixture to 80-120 °C. The reaction time can vary from a few hours to overnight. Monitor by TLC.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired 2-amino-substituted pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized C-C and C-N bond formation. This compound is an excellent substrate for two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction couples organoboron compounds with organic halides. It is a robust and widely used method for constructing biaryl structures or introducing alkyl groups.[10][11] Although aryl chlorides are known to be more challenging substrates than bromides or iodides, modern catalyst systems can effectively couple them.[11][12]

Catalytic Cycle: The reaction begins with the oxidative addition of the 2-chloropyridine to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (or ester) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/water.[11]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines from aryl halides.[13] It offers a broad substrate scope and functional group tolerance, superseding harsher classical methods.[13][14] The choice of palladium precursor, phosphine ligand, and base is critical for success, especially with less reactive aryl chlorides.[15][16]

Catalytic Cycle: Similar to the Suzuki coupling, the cycle involves oxidative addition of the 2-chloropyridine to Pd(0). The amine then coordinates to the palladium(II) complex. A strong base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then forges the C-N bond, releasing the arylamine product and regenerating the Pd(0) catalyst.[15][17]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%) to a dry reaction vessel.

-

Reagent Addition: Add the this compound (1.0 eq), the amine (1.1-1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).[15]

-

Solvent & Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction's progress.

-

Work-up: Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Applications in Medicinal Chemistry

The substituted pyridine motif is a privileged structure in drug discovery.[18] Chlorinated pyridines, including this compound and its close analogues, serve as critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][19] A prominent example is in the class of proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[20]

For instance, the structurally related 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a key intermediate in the industrial synthesis of Omeprazole.[4][20] The synthesis involves coupling this pyridine building block with a benzimidazole moiety. This highlights a common strategy where the 2-chloro-pyridine core is first elaborated through substitution or coupling reactions before being linked to another heterocyclic system to form the final drug molecule.

Caption: General workflow for utilizing the building block in drug synthesis.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity, particularly at the C2 position, allows for predictable and efficient functionalization through both classical nucleophilic substitution and modern transition-metal-catalyzed cross-coupling reactions. The insights and protocols provided in this guide demonstrate its utility for constructing complex molecules, making it an indispensable tool for researchers and professionals in drug development and chemical synthesis. The continued exploration of its reactivity will undoubtedly lead to new and innovative synthetic pathways for the discovery of novel chemical entities.

References

-

This compound | C7H8ClN | CID 12508373. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Eureka.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC - NIH. Retrieved from [Link]

-

Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]

-

Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. (2010). PubMed. Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H8ClN | CID 12508373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cionpharma.com [cionpharma.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Chloro-3,4-dimethylpyridine (CAS No. 72093-11-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-3,4-dimethylpyridine, a key intermediate in medicinal chemistry and materials science.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₈ClN.[1][2] Its structure features a pyridine ring chlorinated at the 2-position and methylated at the 3- and 4-positions. This substitution pattern imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.

Chemical Structure and Identifiers

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 141.60 g/mol | [1][2][3] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Mechanistic Insights

The primary and most established route for the synthesis of this compound involves the chlorination of a 3,4-dimethylpyridine precursor.

Chlorination of 3,4-dimethylpyridine-N-oxide

The most common laboratory and industrial synthesis proceeds via the deoxygenative chlorination of 3,4-dimethylpyridine-N-oxide. This reaction is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

The mechanism of this transformation is a well-understood process in pyridine chemistry. The N-oxide oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This forms a reactive adduct, which activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic attack by a chloride ion. Subsequent elimination of a phosphate byproduct yields the desired this compound. The regioselectivity for the 2-position is a key feature of this reaction.[1]

Caption: Synthesis of this compound from its N-oxide.

Alternative Synthetic Approaches

Other synthetic strategies include multi-step sequences starting from acyclic precursors or the functionalization of other pyridine derivatives.[1] For instance, a patented process for a related compound involves a sequence starting from maltol, which includes methylation, ammonification to form a pyridinone, chlorination, oxidation to the N-oxide, and further substitutions.[4]

Representative Experimental Protocol

-

To a stirred solution of 3-methoxy-2-methyl-4(1H)-pyridone in an appropriate solvent (e.g., toluene), add phosphorus oxychloride under an inert atmosphere and cool in an ice-water bath.

-

Allow the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, carefully quench the reaction mixture by pouring it into ice water.

-

Neutralize the solution with a base (e.g., 20% sodium hydroxide solution) to a pH of 10-11.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic layers with water until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method, such as column chromatography or distillation.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by the chloro substituent at the 2-position of the electron-deficient pyridine ring and the two methyl groups.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles. This reactivity is central to its utility as a synthetic intermediate, allowing for the introduction of diverse functional groups.[1]

-

Amination: Reaction with amines can introduce amino functionalities.

-

Thiolation: Reaction with sulfur nucleophiles can be used to synthesize sulfur-containing pyridine derivatives.[1]

Reactions of the Methyl Groups

The methyl groups can also undergo functionalization, providing further avenues for derivatization. These reactions can include oxidation to carboxylic acids or halogenation under radical conditions.[1]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Intermediate in the Synthesis of O-GlcNAcase (OGA) Inhibitors

A significant application of this compound is in the development of inhibitors of O-GlcNAcase (OGA), an enzyme involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[5] this compound can serve as a starting material for the synthesis of the core structures of these inhibitors.[5][6]

Caption: Role of this compound in OGA inhibitor synthesis.

Precursor for Proton Pump Inhibitors

Related chlorinated pyridine structures are integral to the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.[1] The N-oxide derivative of this compound has been studied as a key intermediate in the synthesis of these pharmaceuticals.[1]

Agrochemicals and Materials Science

The chlorinated pyridine scaffold is also found in various agrochemicals, including herbicides and fungicides. Furthermore, this compound can be incorporated into polymers to modify their properties, indicating its potential in materials science.[1]

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is typically employed for the analysis and characterization of this compound.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the purity of the compound and identifying byproducts in a reaction mixture.

-

High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis and monitoring reaction progress.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the two methyl groups. The chemical shifts will be influenced by the chloro and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching and bending of the aromatic ring and methyl groups, as well as C-N and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns will be indicative of the substituted pyridine structure.[1]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]

-

GHS Hazard Statements: H302, H315, H318, H335[3]

-

Precautionary Statements: P280, P305, P351, P338[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

-

Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Eureka. Retrieved January 7, 2026, from [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed. Retrieved January 7, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold. (2010). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Pyridine, 3,4-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. Retrieved January 7, 2026, from [Link]

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents. (n.d.).

-

This compound | C7H8ClN | CID 12508373 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

An efficient and versatile synthesis of GlcNAcstatins-potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold. (2010). PubMed. Retrieved January 7, 2026, from [Link]

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]

-

13 C NMR data of compounds 1-2 (d in ppm) | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR] - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. (2010). PubMed. Retrieved January 7, 2026, from [Link]

-

2-Chloro-4-trifluoromethylpyridine - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Pyridine, 2,4-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Design and synthesis of O-GlcNAcase inhibitors via 'click chemistry' and biological evaluations | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]

-

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) An efficient and versatile synthesis of GlcNAcstatins - Potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 72093-11-9 | XCA09311 [biosynth.com]

- 3. This compound | C7H8ClN | CID 12508373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 5. An efficient and versatile synthesis of GlcNAcstatins-potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-3,4-dimethylpyridine in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, 2-Chloro-3,4-dimethylpyridine (also known as 2-chloro-3,4-lutidine) has emerged as a particularly versatile and valuable building block. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, offering insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: An Overview

This compound is a halogenated derivative of 3,4-lutidine. The strategic placement of the chloro group at the 2-position, flanked by a nitrogen atom and a methyl group, imparts a unique reactivity profile that is highly advantageous for the synthesis of complex molecular architectures. The presence of two methyl groups on the pyridine ring at positions 3 and 4 further influences the molecule's steric and electronic properties, which can be leveraged to fine-tune the pharmacological profile of derivative compounds.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 72093-11-9 |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, primarily involving the chlorination of a 3,4-dimethylpyridine precursor. A common and effective method is the deoxygenative chlorination of 3,4-dimethylpyridine-N-oxide.

Experimental Protocol: Synthesis via Deoxygenative Chlorination

This protocol outlines a general procedure for the synthesis of this compound from 3,4-dimethylpyridine-N-oxide using phosphorus oxychloride (POCl₃).

Materials:

-

3,4-dimethylpyridine-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., Dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylpyridine-N-oxide in an anhydrous inert solvent.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the susceptibility of the 2-chloro substituent to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the pyridine nitrogen atom makes the C2 position electron-deficient and thus prone to attack by nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate.

General Mechanism:

-

Nucleophilic Attack: A nucleophile attacks the C2 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate (Meisenheimer complex).

-

Chloride Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted pyridine product.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

This versatile reaction allows for the introduction of various functionalities, including:

-

Amines: Reaction with primary or secondary amines to form 2-amino-3,4-dimethylpyridine derivatives. These are crucial intermediates for a wide range of biologically active molecules.

-

Thiols: Reaction with thiols to yield 2-thioether-3,4-dimethylpyridine derivatives, which are present in various therapeutic agents.

-

Alcohols/Phenols: Reaction with alkoxides or phenoxides to form 2-ether-3,4-dimethylpyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug molecules.[1]

General Reaction Scheme:

This compound + R-B(OH)₂ (Boronic acid) --[Pd catalyst, Base]--> 2-R-3,4-dimethylpyridine

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[2]

Applications in Medicinal Chemistry: A Focus on Opioid Analgesics

The 3,4-dimethylpyridine core is a key structural motif in a class of potent opioid analgesics known as benzomorphans. Prominent examples include Metazocine and Phenazocine.[3] While various synthetic strategies exist for these compounds, many routes commence from 3,4-lutidine.[1][4] The functionalization of the pyridine ring is a critical step in these syntheses.

A plausible and efficient synthetic strategy involves the initial chlorination of 3,4-lutidine to this compound. The chloro group can then be displaced by a suitable nucleophile or participate in a cross-coupling reaction to build the complex polycyclic framework of the benzomorphan core. This highlights the instrumental role of this compound as a strategic intermediate in the synthesis of this important class of analgesics.

A reported three-step synthesis of (±)-metazocine and (±)-phenazocine starts from 3,4-lutidine, proceeding through an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine intermediate.[1][3] While this particular route utilizes a lithiation/electrophilic substitution approach, the use of this compound as an alternative starting material for the introduction of side chains via nucleophilic substitution represents a viable and potentially advantageous synthetic design.

Future Perspectives and Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse and complex molecules. The established link to the synthesis of benzomorphan opioid analgesics underscores its importance in the development of therapeutics for pain management.[3][5]

As the demand for novel and more effective therapeutic agents continues to grow, the strategic application of such key intermediates will be paramount. Further exploration of the reactivity of this compound and its incorporation into novel scaffolds is expected to yield a new generation of drug candidates targeting a wide range of diseases. The insights and protocols provided in this guide aim to facilitate and inspire further research and development in this promising area of medicinal chemistry.

References